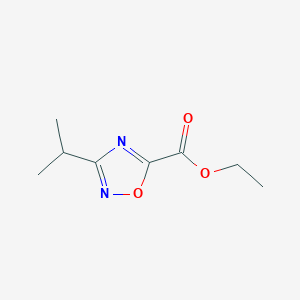
2-(Benzyloxy)-5-methoxy-3-nitrobenzenecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves processes like the Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Scientific Research Applications
Luminescent Properties in Lanthanide Coordination Compounds
A study by Sivakumar, Reddy, Cowley, & Vasudevan (2010) explores the influence of electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents on the photophysical properties of lanthanide coordination compounds. They found that an electron-releasing substituent on position 3 of 4-benzyloxy benzoic acid increases the electron density of the ligand and improves the photoluminescence of Tb(3+) complexes. In contrast, the presence of an electron-withdrawing group at this position decreases the overall sensitization efficiency of the Tb(3+)-centered luminescence due to energy dissipation via a pi*-n transition of the NO(2) substituent (Sivakumar et al., 2010).
Synthesis of Benzofuran Derivatives
Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy (2014) conducted synthesis, antimicrobial, antioxidant, and docking studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives. They developed a novel synthesis procedure for these compounds and examined their biological properties. The results indicate the potential of these compounds in antimicrobial and antioxidant applications (Rashmi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical pathways .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical reactions, including the formation of oximes and hydrazones . These reactions could potentially affect various biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Similar compounds are known to undergo various metabolic reactions, including oxidation and reduction . These reactions could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds are known to cause various cellular effects, such as changes in enzyme activity and alterations in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Benzyloxy)-5-methoxy-3-nitrobenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and stability . Additionally, the compound’s action and efficacy can be influenced by the specific cellular environment, including the presence of specific enzymes and other cellular components .
Properties
IUPAC Name |
5-methoxy-3-nitro-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-11-7-12(15(17)18)14(13(8-11)16(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBSBKZKPBLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243874 | |
| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-72-5 | |
| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-3-nitro-2-(phenylmethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)





